molecular formula C13H16BrClN2O2 B4595853 5-bromo-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide

5-bromo-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide

Cat. No.: B4595853
M. Wt: 347.63 g/mol
InChI Key: KUTKRBDIRWLDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide is a useful research compound. Its molecular formula is C13H16BrClN2O2 and its molecular weight is 347.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.00837 g/mol and the complexity rating of the compound is 300. The solubility of this chemical has been described as >52.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

  • 5-bromo-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide is involved in the synthesis of various chemical compounds. One study discussed the reactions of secondary beta-ketothioamides with ethyl bromoacetate and ethyl 2-bromopropionate, leading to the synthesis of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones, a class of compounds that can include morpholinyl derivatives (Jagodziński, Wesolowska, & Sośnicki, 2000).

Biodegradable Polyesteramides

  • Morpholine derivatives, such as this compound, have been used in the synthesis of biodegradable polyesteramides. These materials have potential applications in biomedical fields, such as in drug delivery systems (Veld, Dijkstra, & Feijen, 1992).

Anticancer Research

  • In anticancer research, morpholine derivatives have shown promise. One study investigated the cytotoxicity of 2-(N-cyclicamino)chromone derivatives, which include morpholine analogs, against oral squamous cell carcinoma. This research highlights the potential of such compounds in developing new anticancer drugs (Shi et al., 2018).

Vasodilation Properties

  • Research into the vasodilation properties of certain compounds has involved morpholine derivatives. A study focusing on the synthesis of new 3-pyridinecarboxylates, which include morpholine, revealed considerable vasodilation potency. This suggests potential applications in cardiovascular therapeutics (Girgis et al., 2008).

Pharmaceutical Synthesis

  • In pharmaceutical synthesis, morpholine derivatives have been used in the preparation of various drugs. A study on the synthesis process of moclobemide, an antidepressant, involved the use of morpholine, highlighting its role in pharmaceutical manufacturing (Jian-rong, 2004).

Properties

IUPAC Name

5-bromo-2-chloro-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClN2O2/c14-10-1-2-12(15)11(9-10)13(18)16-3-4-17-5-7-19-8-6-17/h1-2,9H,3-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTKRBDIRWLDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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